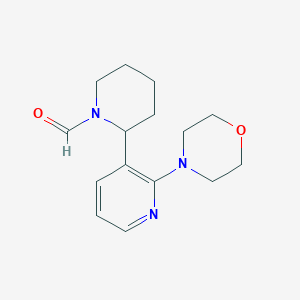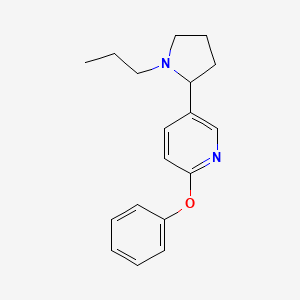
N-(2-(Piperidin-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Piperidin-2-yl)ethyl)benzamide is a compound that features a benzamide group attached to a piperidine ring via an ethyl chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-2-yl)ethyl)benzamide typically involves the coupling of a piperidine derivative with a benzamide precursor. One common method involves the reaction of 2-chloroethyl piperidine hydrochloride with a substituted benzamide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Piperidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone derivatives, while reduction of the benzamide group can produce primary amines .
Aplicaciones Científicas De Investigación
N-(2-(Piperidin-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways involving piperidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Piperidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The benzamide group can also interact with proteins, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Piperidin-1-yl)ethyl)benzamide
- N-(2-(Morpholin-4-yl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
N-(2-(Piperidin-2-yl)ethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound in drug design, offering distinct pharmacological profiles compared to its analogs .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
N-(2-piperidin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H20N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) |
Clave InChI |
MANQMTCNSJFKMR-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CCNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)




![Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)


